molecular formula C9H6FNO3 B13217764 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol

Cat. No.: B13217764
M. Wt: 195.15 g/mol
InChI Key: CMFZXRGCAAQDEE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a fluorinated and nitrated aromatic ring. Its structure comprises a phenyl group substituted with a fluorine atom at the para position and a nitro group at the meta position, attached to a propargyl alcohol chain (prop-2-yn-1-ol). This compound is of interest in organic synthesis due to the electron-withdrawing nitro and fluorine groups, which modulate reactivity and stability.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2

InChI Key

CMFZXRGCAAQDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Method Overview:

The most prominent route involves the nucleophilic aromatic substitution (SNAr) of a suitably activated fluorinated nitroaromatic compound with a terminal alkyne derivative, followed by reduction and hydroxylation steps.

Step-by-step Process:

  • Preparation of 4-Fluoro-3-nitroaniline derivative:

    • Starting from 4-fluoro-3-nitroaniline, methylation is performed to generate the dimethylamino derivative, which enhances reactivity in subsequent steps.
    • Reaction conditions: Potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 10 hours, yielding 92% of the methylated product.
  • SNAr Reaction to Form Isocyanide Intermediate:

    • The 4-fluoro-3-nitroaniline derivative undergoes formylation and dehydration to generate a 4-fluoro-3-nitrophenyl isocyanide.
    • Reaction conditions: Using formylation reagents (e.g., formic acid derivatives) and dehydration agents, yields range from 74% to 95%.
  • Alkyne Functionalization:

    • The isocyanide intermediate reacts with terminal alkynes, such as propargyl bromide, in the presence of a base like potassium carbonate.
    • Reaction conditions: Reflux in DMF with 2-3 equivalents of base for 16-20 hours, leading to the formation of the corresponding prop-2-yn-1-yl derivatives.
  • Hydroxylation to Alcohol:

    • The terminal alkyne is subsequently converted into the alcohol via partial reduction or hydrolysis, often employing catalytic hydrogenation or hydroboration-oxidation methods.
    • Typical conditions: Use of Lindlar catalyst or hydroboration with borane followed by oxidation, yielding the desired 3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol.

Reaction Data Table:

Step Reagents Conditions Yield Notes
Nitration & methylation 4-fluoro-3-nitroaniline, K2CO3, DMF 80°C, 10h 92% Activation for SNAr
Formylation & dehydration Formylating agent, dehydrating agent Reflux 74-95% Formation of isocyanide
Alkynylation Propargyl bromide, K2CO3 Reflux, 16-20h 70-85% Formation of prop-2-yn-1-yl derivative
Hydroxylation Hydroboration-oxidation Room temp, 2-4h 80-90% Conversion to alcohol

Propargylation of Aromatic Amines Followed by Hydroxylation

Method Overview:

This approach involves initial propargylation of 4-fluoro-3-nitroaniline, followed by oxidation to introduce the hydroxyl group at the terminal position.

Key Steps:

  • Propargylation:

    • 4-Fluoro-3-nitroaniline reacts with propargyl bromide in the presence of potassium carbonate.
    • Reaction conditions: In DMF at room temperature, with 2-3 equivalents of base, for approximately 16 hours, yielding the N-propargyl derivative.
  • Hydroxylation:

    • The terminal alkyne undergoes hydroboration-oxidation to form the corresponding propargylic alcohol.
    • Reaction conditions: Hydroboration with borane complexes followed by oxidation with hydrogen peroxide, typically at room temperature.

Reaction Data Table:

Step Reagents Conditions Yield Notes
Propargylation Propargyl bromide, K2CO3 Room temp, 16h 69-80% Efficient N-propargylation
Hydroxylation BH3, H2O2 Room temp, 2-4h 80-90% Formation of prop-2-yn-1-ol

Alternative Route: SNAr-Based Synthesis of Nitro-Substituted Aromatic Precursors

Method Overview:

Utilizes nucleophilic aromatic substitution of activated fluorinated nitrobenzenes with amines or alcohols, followed by functionalization of the alkyne group.

Key Steps:

  • SNAr Reaction:

    • 4-fluoro-3-nitroaniline reacts with nucleophiles such as methylamine or other amines to introduce substituents at the aromatic ring.
    • Reaction conditions: In dichloromethane with bases like potassium carbonate at room temperature, yields between 74-95%.
  • Alkyne Introduction:

    • The aromatic intermediates are then coupled with terminal alkynes via Sonogashira or related cross-coupling reactions.
    • Reaction conditions: Palladium-catalyzed coupling in the presence of copper iodide, typically in triethylamine or similar solvents.
  • Hydroxylation:

    • Similar hydroboration-oxidation steps are employed to convert the alkyne into the alcohol.

Reaction Data Table:

Step Reagents Conditions Yield Notes
SNAr Amine, K2CO3 Room temp, 2h 74-95% Wide scope
Cross-coupling Pd catalyst, terminal alkyne Reflux, 12-24h 70-85% Efficient alkyne integration
Hydroxylation Hydroboration-oxidation Room temp 80-90% Alcohol formation

Summary of Key Findings and Literature Insights

Aspect Findings References
Reactivity Electron-withdrawing groups like nitro and fluoro influence nucleophilic substitution and coupling efficiency
Yield Optimization Use of bases such as potassium carbonate and DBU enhances yields; reaction temperature and time are critical
Functional Group Compatibility Aromatic nitro groups tolerate various substitution and coupling reactions; hydroboration-oxidation is effective for alkyne to alcohol conversion

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.

    Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Nitro-Substituted Propargyl Alcohols

Nitro groups significantly influence electronic properties and reactivity. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Synthesis Yield Key References
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol 4-Fluoro, 3-nitro C₉H₅FNO₃ 209.15 (calc.) Not reported Not reported -
3-(3-Nitrophenyl)prop-2-yn-1-ol 3-Nitro C₉H₇NO₃ 177.16 Not reported 94%
3-(4-Nitrophenyl)prop-2-yn-1-ol 4-Nitro C₉H₇NO₃ 177.16 339.9 ± 27.0 Reported
  • Positional Effects: The meta-nitro substituent in 3-(3-nitrophenyl)prop-2-yn-1-ol (synthesized via Sonogashira coupling with 94% yield ) enhances electrophilicity compared to para-nitro analogs. The target compound’s fluorine at the para position may further polarize the aromatic ring, increasing acidity of the propargyl alcohol.
  • Physical Properties : The para-nitro analog (CAS 61266-32-8) has a boiling point of ~340°C and density of 1.3 g/cm³ , suggesting nitro groups increase molecular packing and intermolecular forces.

Fluoro-Substituted Analogs

Fluorine’s electronegativity impacts solubility and metabolic stability:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol 4-Fluoro, 3-nitro C₉H₅FNO₃ 209.15 Potential intermediate -
(4-Fluoro-3-nitrophenyl)methanol 4-Fluoro, 3-nitro (benzyl) C₇H₆FNO₃ 171.13 Pharma/agrochemicals
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol 4-Fluoro, allylic alcohol C₉H₉FO 152.17 Synthetic intermediate
  • Safety : Nitro groups (as in ) may confer explosive sensitivity, necessitating careful handling.

Pyridine and Heteroaromatic Derivatives

Replacing the benzene ring with pyridine alters electronic and coordination properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Commercial Availability (Price per 1g) References
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Pyridine, chloro, methyl C₉H₈ClNO 181.62 $166 (CAS 2017)
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Pyridine, amino, fluoro C₈H₇FN₂O 166.15 $400
  • Electronic Effects: Pyridine’s nitrogen atom enhances hydrogen bonding and metal coordination, useful in catalysis or drug design. For example, 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (MW 166.15) is priced at $400/g , reflecting its niche applications.

Substituent Diversity in Propargyl Alcohols

Variations in aromatic substituents modulate physicochemical properties:

Compound Substituents LogP (Predicted) Solubility Key Features References
3-Phenylprop-2-yn-1-ol Phenyl 1.2 Low in water Simple model compound
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CF₃ 2.5 Organic solvents Enhanced lipophilicity
3-(3-Methoxyphenyl)prop-2-yn-1-ol Methoxy 0.9 Moderate Electron-donating group
  • LogP Trends : Electron-withdrawing groups (e.g., nitro, CF₃) increase LogP, enhancing membrane permeability. The target compound’s nitro and fluorine substituents likely result in a LogP >1.5, favoring organic solubility.

Biological Activity

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a prop-2-yn-1-ol framework and a nitrophenyl group with a fluorine substituent. Its unique structural features, including the nitro (-NO₂) and alkyne (C≡C) groups, suggest potential biological activities that merit further investigation.

The chemical formula of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is C₉H₇F₁N₁O₃. The presence of the fluorine atom significantly alters the electronic properties of the compound, potentially enhancing its reactivity and biological interactions compared to similar compounds without fluorine.

Antimicrobial Properties

Research indicates that compounds containing nitrophenyl and alkyne moieties often exhibit antimicrobial activity. For instance, derivatives with similar structures have shown promising results against various bacterial strains, suggesting that 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol may possess similar properties. A study highlighted that compounds with nitro groups can interact with bacterial enzymes, potentially inhibiting their function.

Anti-inflammatory Activity

Compounds with structural similarities to 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol have demonstrated significant anti-inflammatory effects. For example, derivatives containing para-nitrophenyl moieties have been reported to inhibit inflammatory cytokines effectively. The potential for this compound to act on COX enzymes could be explored in future studies, as COX inhibitors are crucial in managing inflammation .

Cytotoxicity

Initial investigations into the cytotoxic effects of similar compounds indicate that they may exhibit selective toxicity towards cancer cells. The incorporation of a fluorine atom is hypothesized to enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against tumor cells. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines, warranting further exploration of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol in cancer research .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial properties of several nitrophenyl derivatives, including those structurally related to 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol. The results indicated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess inhibition zones and determined Minimum Inhibitory Concentrations (MICs) for each compound.

CompoundMIC (µg/mL)Gram-positiveGram-negative
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol32SensitiveResistant
3-(4-Nitrophenyl)prop-2-yn-1-ol16SensitiveSensitive

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, researchers tested several derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds with a para-nitrophenyl moiety exhibited significant reductions in edema compared to controls.

CompoundEdema Reduction (%)Standard Drug Comparison
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol75%Diclofenac Sodium (70%)
Control10%-

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